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Introduction
D-CS319 is a preclinical, synthetic bisthiazolidine compound identified as a potent inhibitor of

metallo-β-lactamases (MBLs).[1][2][3][4] MBLs are a class of zinc-dependent enzymes

produced by various bacteria that confer resistance to a broad spectrum of β-lactam antibiotics,

including carbapenems, which are often considered last-resort treatments for serious

infections.[5][6][7] The emergence and spread of MBL-producing bacteria pose a significant

global health threat, making the development of effective MBL inhibitors a critical area of

research. This guide provides an in-depth overview of the biological target identification of D-
CS319, its mechanism of action, and the key experimental findings that underpin our current

understanding.

Biological Target: Metallo-β-Lactamases (MBLs)
The primary biological targets of D-CS319 are metallo-β-lactamases.[1][3][4] These enzymes

are classified into three subclasses: B1, B2, and B3, based on their amino acid sequence and

zinc ion requirements.[6][7] D-CS319 has demonstrated broad-spectrum inhibitory activity

across these subclasses, making it a promising candidate for combating a wide range of

antibiotic-resistant bacteria.[7][8]

Key MBLs Targeted by D-CS319:
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IMP-1 (Imipenemase-1): A subclass B1 MBL, IMP-1 is one of the most clinically significant

MBLs. D-CS319 has been shown to be an effective inhibitor of IMP-1.[1][2]

IMP-78: A variant of IMP-1, IMP-78 exhibits enhanced carbapenem-hydrolyzing efficiency.

Notably, D-CS319 shows equally effective inhibition of both IMP-1 and IMP-78.[1][2][3]

NDM-1 (New Delhi Metallo-β-lactamase-1): A subclass B1 MBL that has rapidly spread

worldwide, NDM-1 is a major concern for public health. D-CS319 has been shown to inhibit

NDM-1.[9]

Other MBLs: Studies have also demonstrated the inhibitory activity of D-CS319 against other

MBLs from subclasses B1 (BcII), B2 (Sfh-I), and B3 (L1).[7][8]

Mechanism of Action
D-CS319 functions as a competitive inhibitor of MBLs.[8] Its chemical structure, featuring a

bisthiazolidine scaffold, mimics the structure of β-lactam antibiotics.[8][9] A key feature of D-
CS319 is the presence of a free thiol group, which acts as a high-affinity zinc-binding group.[6]

[7][8][10] This thiol group directly interacts with the zinc ions in the active site of the MBL, which

are essential for the enzyme's catalytic activity.[8][9]

The binding of D-CS319 to the MBL active site is versatile, with different binding modes

observed for different MBLs.[8] X-ray crystallography studies have revealed that in B1 and B3

MBLs, the free thiol of D-CS319 coordinates with the di-zinc center.[8] In contrast, for the

mono-zinc B2 MBL Sfh-I, the interaction is dominated by the carboxylate group of the inhibitor,

with the thiol group not directly involved in zinc binding.[8] This adaptability in binding

contributes to its broad-spectrum activity.

Mechanism of D-CS319 Inhibition of MBLs.

Quantitative Data
The inhibitory potency of D-CS319 against various MBLs has been quantified through in vitro

assays. The following tables summarize the reported IC50 and Ki values.

Table 1: IC50 Values of D-CS319
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Enzyme IC50 (µM)

IMP-1 Data not explicitly found in snippets

IMP-78 Data not explicitly found in snippets

Note: While IC50 assays were performed, specific values for D-CS319 were not present in the

provided search snippets. The studies indicate that D-CS319 was effective, with inhibition

measured at concentrations between 0.01–100 µM.[2]

Table 2: Ki Values of D-CS319

Enzyme Subclass Ki (µM)

IMP-1 B1 6 - 15

BcII B1 36 - 84

Sfh-I B2 26 - 29

L1 B3 10 - 12

Source: Data compiled from PNAS.[7][8]

Experimental Protocols
The characterization of D-CS319's activity has relied on a combination of biochemical assays,

microbiological testing, and structural biology techniques.

IC50 Assay
The half-maximal inhibitory concentration (IC50) is determined to assess the potency of an

inhibitor.

Start Prepare Assay Buffer,
MBL Enzyme, and Meropenem

Prepare Serial Dilutions
of D-CS319

Incubate MBL with
D-CS319

Add Meropenem to
Initiate Reaction

Monitor Meropenem Hydrolysis
(Continuous Absorbance Assay) Calculate IC50 Value End
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Workflow for IC50 Determination.

Methodology:

A continuous absorbance assay is used to monitor the hydrolysis of a β-lactam substrate,

such as meropenem, by the target MBL enzyme.

The assay is performed in the presence of varying concentrations of D-CS319.

The rate of substrate hydrolysis is measured spectrophotometrically.

The IC50 value, the concentration of D-CS319 that reduces the enzyme activity by 50%, is

calculated from the dose-response curve.[2]

Time-Kill Assays
These assays are conducted to evaluate the ability of D-CS319 to restore the efficacy of β-

lactam antibiotics against MBL-producing bacteria.

Methodology:

Bacterial cultures of MBL-producing strains (e.g., E. coli expressing IMP-1) are grown to a

specific density.

The cultures are treated with a sublethal concentration of a β-lactam antibiotic (e.g.,

imipenem) alone or in combination with D-CS319.

Samples are collected at different time points, and the number of viable cells is determined

by plating and colony counting.

A significant reduction in bacterial count in the presence of the antibiotic and D-CS319,

compared to the antibiotic alone, indicates the restoration of antibiotic activity.[8][9]

X-ray Crystallography
This technique is employed to determine the three-dimensional structure of D-CS319 in

complex with MBLs, providing insights into its binding mode.

Methodology:
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The target MBL enzyme is purified and crystallized.

The crystals are soaked with a solution containing D-CS319 to form the enzyme-inhibitor

complex.

X-ray diffraction data are collected from the crystals.

The diffraction data are processed to solve the crystal structure and visualize the interactions

between D-CS319 and the amino acid residues in the MBL active site.[8][9]

Conclusion
D-CS319 is a promising broad-spectrum inhibitor of metallo-β-lactamases, targeting a key

mechanism of bacterial resistance to β-lactam antibiotics. Its ability to effectively inhibit various

clinically relevant MBLs, including IMP and NDM variants, underscores its potential as a

component of a combination therapy to restore the efficacy of existing antibiotics. The detailed

understanding of its mechanism of action, facilitated by biochemical and structural studies,

provides a solid foundation for further preclinical and clinical development. The versatility of its

binding to different MBL subclasses is a particularly encouraging feature for overcoming the

diversity of these resistance determinants. Further research will be crucial to assess its in vivo

efficacy, safety profile, and potential for clinical application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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